5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole
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Overview
Description
5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole is a heterocyclic compound characterized by its unique indeno-pyrazole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one with hydrazine in dioxane, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrazine or other reducing agents.
Substitution: Substitution reactions often occur at the fluorine or pyrazole ring positions, using reagents such as aryl halides.
Common Reagents and Conditions:
Oxidation: Bromine in an organic solvent.
Reduction: Hydrazine in dioxane.
Substitution: Aryl halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes involved in ergosterol biosynthesis in fungi. This interaction leads to the inhibition of ergosterol production, disrupting the fungal cell membrane and causing cell death . Additionally, the compound can induce the accumulation of reactive oxygen species (ROS) within microbial cells, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
1,4-Dihydroindeno[1,2-c]pyrazole: Shares a similar core structure but lacks the fluorine substitution.
Benzoindazole Compounds: These compounds have a similar indeno-pyrazole scaffold but differ in their substitution patterns and biological activities.
Uniqueness: 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole is unique due to its fluorine substitution, which enhances its biological activity and pharmacokinetic properties. This fluorine atom can significantly influence the compound’s interaction with biological targets, making it a valuable candidate for further drug development .
Properties
Molecular Formula |
C10H7FN2 |
---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
5-fluoro-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-7-8(9)4-6-5-12-13-10(6)7/h1-3,5H,4H2,(H,12,13) |
InChI Key |
KDGVGUPIYHNXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C(=CC=C3)F)NN=C2 |
Origin of Product |
United States |
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